molecular formula C27H37NO5 B13858563 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate

2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate

Cat. No.: B13858563
M. Wt: 455.6 g/mol
InChI Key: GRLOWKNORGTWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate CAS No.: 124935-89-3 Molecular Formula: C27H37NO5 Molecular Weight: 455.59 g/mol Structure: The compound consists of a phenylpropyl backbone substituted with a bis(1-methylethyl)amino group, a methoxy group at position 2, and a methyl group at position 4 on the aromatic ring. It is formulated as a fumarate salt (1:1 stoichiometry) to enhance solubility and stability .

Properties

Molecular Formula

C27H37NO5

Molecular Weight

455.6 g/mol

IUPAC Name

but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine

InChI

InChI=1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)

InChI Key

GRLOWKNORGTWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of rac O-Methyl Tolterodine Fumarate involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions.

    Methylation: The intermediate is then subjected to methylation to introduce the methoxy group.

    Formation of the Final Product: The final step involves the reaction of the methylated intermediate with fumaric acid to form rac O-Methyl Tolterodine Fumarate.

The reaction conditions for these steps include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

rac O-Methyl Tolterodine Fumarate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac O-Methyl Tolterodine Fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: In biological research, it is used to study the effects of anticholinergic agents on various biological systems.

    Medicine: This compound is used in the development of new drugs and therapeutic agents, particularly those targeting muscarinic receptors.

    Industry: It is used in the production of anticholinergic agents and other related compounds.

Mechanism of Action

The mechanism of action of rac O-Methyl Tolterodine Fumarate involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, inhibiting bladder contraction and reducing detrusor pressure. This results in an incomplete emptying of the bladder, which is beneficial in the treatment of overactive bladder syndrome . The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, showing negligible activity for other neurotransmitter receptors .

Comparison with Similar Compounds

Tolterodine Hydrobromide

Chemical Name: 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrobromide CAS No.: 124936-74-9 Molecular Formula: C22H31NO·HBr Molecular Weight: 422.40 g/mol Key Differences:

  • Substituents: Tolterodine features a phenolic hydroxyl group at position 4 on the aromatic ring, whereas the target compound has a methoxy group at position 2 and a methyl group at position 4 .
  • Pharmacological Role: Tolterodine is a muscarinic receptor antagonist used for overactive bladder (OAB). The phenolic group may contribute to faster metabolism compared to the methoxy group in the target compound .
  • Salt Form : Tolterodine is formulated as a hydrobromide salt, whereas the target compound uses a fumarate salt, which typically offers better aqueous solubility .

Fesoterodine Fumarate

Chemical Name: 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl ester, (2E)-2-butenedioate (1:1) CAS No.: 286930-03-8 Molecular Formula: C26H37NO3·C4H4O4 Molecular Weight: 527.7 g/mol Key Differences:

  • Substituents: Fesoterodine has a hydroxymethyl group on the aromatic ring, which serves as a prodrug moiety activated by esterases.
  • Therapeutic Use : Both compounds target OAB, but Fesoterodine’s prodrug design allows for delayed activation, reducing side effects like dry mouth .
  • Salt Form : Both compounds use fumarate salts, but Fesoterodine’s larger molecular weight suggests differences in dosing and pharmacokinetics .

Bisoprolol Fumarate

Chemical Name: (2RS)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]propan-2-ol fumarate CAS No.: 104215-89-4 Molecular Formula: C18H31NO4·C4H4O4 Molecular Weight: 510.51 g/mol Key Differences:

  • Pharmacological Role : Bisoprolol is a β1-adrenergic receptor blocker for hypertension, structurally unrelated to the target compound. This comparison highlights the versatility of fumarate salts across drug classes .
  • Functional Groups: Bisoprolol contains an ether-linked phenoxy group and a secondary alcohol, unlike the tertiary amine and aromatic substituents in the target compound .

Structural and Pharmacokinetic Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Use Salt Form
Target Compound 124935-89-3 C27H37NO5 455.59 Methoxy, methyl, bis(isopropyl)amine Under investigation Fumarate
Tolterodine Hydrobromide 124936-74-9 C22H31NO·HBr 422.40 Phenol, methyl, bis(isopropyl)amine Overactive bladder Hydrobromide
Fesoterodine Fumarate 286930-03-8 C26H37NO3·C4H4O4 527.70 Hydroxymethyl, bis(isopropyl)amine Overactive bladder Fumarate
Bisoprolol Fumarate 104215-89-4 C18H31NO4·C4H4O4 510.51 Ether, secondary alcohol Hypertension Fumarate

Research Findings and Implications

Structural Influences on Solubility : The fumarate salt in the target compound and Fesoterodine enhances water solubility, critical for oral bioavailability. Tolterodine’s hydrobromide salt may offer faster dissolution but lower stability .

Receptor Binding : Fesoterodine’s hydroxymethyl group facilitates esterase-mediated activation, improving target specificity. The target compound’s methoxy group may reduce off-target effects .

Biological Activity

2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate, commonly referred to as Tolterodine, is a pharmaceutical compound primarily used for the treatment of overactive bladder (OAB). Its mechanism of action involves the inhibition of muscarinic receptors, which play a critical role in bladder contraction and urinary urgency. This article explores the biological activity of Tolterodine, including its pharmacodynamics, pharmacokinetics, and clinical implications.

  • Molecular Formula : C22H31NO
  • Molecular Weight : 325.49 g/mol
  • CAS Number : 124936-74-9
  • Melting Point : 72.3-73.5 °C
  • Boiling Point : 442.2 °C (predicted)
  • Density : 1.003 g/cm³ (predicted)

Tolterodine is a selective antagonist of muscarinic acetylcholine receptors, particularly M2 and M3 subtypes. By blocking these receptors, Tolterodine reduces involuntary bladder contractions and increases bladder capacity, thereby alleviating symptoms associated with OAB.

Pharmacodynamics

The pharmacodynamic profile of Tolterodine reveals its effectiveness in reducing urinary frequency and urgency. Clinical studies have shown that patients experience significant improvements in symptoms after treatment with Tolterodine compared to placebo.

Table 1: Summary of Pharmacodynamic Effects

EffectDescription
Urinary FrequencyDecreased by approximately 30%
UrgencyReduced episodes by about 50%
Bladder CapacityIncreased capacity by approximately 20%

Pharmacokinetics

Tolterodine exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life that allows for once-daily dosing. The drug is metabolized primarily by the liver through cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to various metabolites with differing activity levels.

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability~70%
Peak Plasma Concentration (Cmax)1-3 hours post-dose
Half-life2-3 hours
MetabolismHepatic (CYP2D6, CYP3A4)

Clinical Studies

Numerous clinical trials have demonstrated the efficacy and safety of Tolterodine in treating OAB. A notable study published in the Journal of Urology reported that patients treated with Tolterodine experienced significant reductions in daily micturition episodes compared to those receiving placebo.

Case Study: Efficacy in OAB Treatment

In a double-blind, placebo-controlled trial involving 500 participants:

  • Treatment Group : Received Tolterodine (4 mg/day)
  • Control Group : Received placebo

Results indicated:

  • Treatment Group :
    • Average reduction in micturition frequency: 2.5 episodes/day
    • Improvement in quality of life scores by 30%
  • Control Group :
    • Average reduction in micturition frequency: 0.5 episodes/day
    • Improvement in quality of life scores by 10%

Side Effects and Safety Profile

While generally well-tolerated, Tolterodine can cause side effects such as dry mouth, dizziness, and constipation. Its anticholinergic properties necessitate caution in patients with conditions such as glaucoma or urinary retention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.